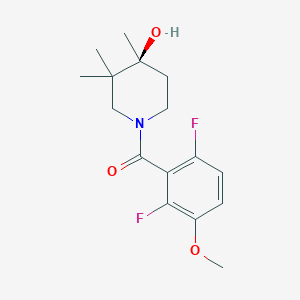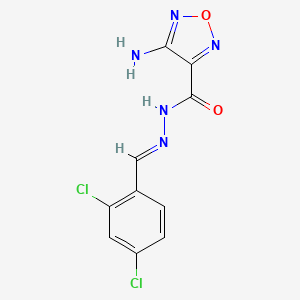
1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FMP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of the glutamatergic system, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in the regulation of mood and behavior. This compound has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety and stress.
实验室实验的优点和局限性
One of the advantages of using 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, this compound has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain stable concentrations in vivo.
未来方向
There are several future directions for research on 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective derivatives of this compound. Furthermore, the role of this compound in modulating the activity of the glutamatergic system and its potential use in the treatment of inflammatory conditions warrants further investigation.
合成方法
The synthesis method of 1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate involves the reaction of 1-(3-fluorobenzyl)piperazine with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to obtain this compound in the form of oxalate salt. The purity of the final product can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(3-fluorobenzyl)-4-(3-methoxybenzoyl)piperazine oxalate has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions.
属性
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2.C2H2O4/c1-24-18-7-3-5-16(13-18)19(23)22-10-8-21(9-11-22)14-15-4-2-6-17(20)12-15;3-1(4)2(5)6/h2-7,12-13H,8-11,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSBBRPVVHKFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)
![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)
![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)


![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)
